BenchChemオンラインストアへようこそ!

(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

Lipophilicity Medicinal Chemistry ADME Prediction

(Dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine (CAS 1250018-03-1), also referred to as (4,5-dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine, is a nitrogen-rich heterocyclic compound (C11H14N4, MW 202.26 g/mol) classified within the 1,2,4-triazole family. It features a 1,2,4-triazole core methylated at the N4 and C5 positions, a phenyl substituent at the 3-position, and a primary amine-bearing chiral center that links the triazole and phenyl rings.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1250018-03-1
Cat. No. B1452922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
CAS1250018-03-1
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)C(C2=CC=CC=C2)N
InChIInChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)10(12)9-6-4-3-5-7-9/h3-7,10H,12H2,1-2H3
InChIKeyXKJFQIOMQDSJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine (CAS 1250018-03-1): A Chiral 1,2,4-Triazole Building Block for Medicinal Chemistry and Agrochemical Discovery


(Dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine (CAS 1250018-03-1), also referred to as (4,5-dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine, is a nitrogen-rich heterocyclic compound (C11H14N4, MW 202.26 g/mol) classified within the 1,2,4-triazole family [1]. It features a 1,2,4-triazole core methylated at the N4 and C5 positions, a phenyl substituent at the 3-position, and a primary amine-bearing chiral center that links the triazole and phenyl rings [1]. Its structural characteristics, including a single hydrogen bond donor (the primary amine), three hydrogen bond acceptors (triazole nitrogens), and a topological polar surface area (TPSA) of 56.7 Ų, place it within drug-like chemical space (Lipinski Rule of 5 compliant) [1]. The compound is cataloged as a versatile small-molecule scaffold for parallel library synthesis and fragment-based drug discovery, with commercially available purity typically ≥95% .

Why (Dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine Cannot Be Replaced by Other Triazole Methanamines in Structure-Activity Programs


The specific substitution pattern of (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine generates a unique combination of steric, electronic, and lipophilic properties that cannot be replicated by generic triazole analogs. The N4,C5-dimethyl arrangement on the 1,2,4-triazole ring electronically differentiates it from 1,2,3-triazole regioisomers (e.g., 1-phenyl-1H-1,2,3-triazol-4-yl)methanamine [1], while the phenyl group attached to the chiral methanamine carbon creates a specific spatial orientation absent in simpler triazole methanamines lacking the phenyl substituent (such as (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine) . The chiral center further introduces enantiomeric resolution potential, a feature missing in achiral analogs, which can lead to divergent target binding and pharmacokinetic profiles in lead optimization campaigns. These cumulative differences—ring electronics, steric bulk, and chirality—directly impact molecular recognition, metabolic stability, and synthetic derivatization pathways, making blind substitution without comparative data risky for structure-activity relationship (SAR) series [2].

Quantitative Differentiation of (Dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine Against Closest Analogs: Measurable Evidence for Procurement Decisions


LogD7.4 Comparison Reveals 100-Fold Higher Lipophilicity vs. Non-Phenyl Triazole Methanamine, Impacting Membrane Permeability

The target compound, (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine, exhibits a computed LogD7.4 of -0.01, reflecting balanced lipophilicity due to its phenyl substituent [1]. In contrast, the des-phenyl analog (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 1019258-77-5) has a significantly lower computed LogD7.4 of approximately -2.3 (estimated via analogous fragment-based calculation), representing a >100-fold difference in distribution coefficient that profoundly affects passive membrane permeability and CNS penetration potential [2]. This difference directly translates into divergent ADME profiles in cell-based assays.

Lipophilicity Medicinal Chemistry ADME Prediction

Topological Polar Surface Area (TPSA) of 56.7 Ų Positions Compound 20% Below Common CNS Penetration Threshold, Differentiating from Larger Triazole Derivatives

The target compound possesses a computed TPSA of 56.7 Ų [1]. This value falls below the widely recognized CNS penetration threshold of 70–90 Ų, making it suitable for blood-brain barrier penetration studies. In comparison, triazole derivatives with additional amide or sulfonamide attachments (e.g., N-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)benzamide) exhibit TPSA values exceeding 75–85 Ų, placing them above the CNS threshold and reducing central nervous system exposure [2]. This 20%+ reduction in TPSA represents a meaningful differentiation for CNS-targeted discovery programs.

Polar Surface Area CNS Drug Design Scaffold Selection

Chiral Center Absent in Racemic or Achiral Triazole Methanamines Enables Enantioselective Synthesis and Patent Differentiation

The target compound contains a stereogenic center at the carbon linking the triazole ring, phenyl group, and primary amine. This chirality is absent in analogs such as (1-methyl-1H-1,2,4-triazol-3-yl)methanamine (achiral) or (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine (achiral) [1]. The presence of a chiral center allows for enantiomeric resolution and enantioselective derivatization, a feature that can provide intellectual property advantage and differentiated biological activity profiles. In published tankyrase inhibitor series, the stereochemistry of structurally related triazol-3-ylamine scaffolds was shown to influence enzymatic IC50 values by >5-fold [2].

Chirality Enantioselective Synthesis Intellectual Property

Optimal Research and Industrial Deployment Scenarios for (Dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Moderate Lipophilicity

The balanced LogD7.4 (-0.01) [1] and sub-60 Ų TPSA [2] make this compound an ideal fragment hit for CNS-targeted drug discovery programs. Its lipophilicity is high enough to facilitate blood-brain barrier penetration yet low enough to avoid promiscuous binding and phospholipidosis risk, differentiating it from highly lipophilic 1,2,3-triazole alternatives. Procurement should be prioritized by medicinal chemistry teams screening against kinases, PARP enzymes, or GPCRs implicated in neurological disorders.

Chiral Pool Synthesis of Enantiopure 1,2,4-Triazole-Based Therapeutics

The single chiral center allows for chiral resolution into (R)- and (S)-enantiomers, each of which can serve as a distinct starting material for asymmetric synthesis of triazole-containing clinical candidates [1]. This scenario is especially relevant for programs targeting the tankyrase/PARP family, where stereochemistry has been shown to modulate enzymatic inhibition potency by >5-fold in analogous triazol-3-ylamine series [3]. Industrial users pursuing composition-of-matter patent strategies should procure this racemate for subsequent enantiomeric separation and lead optimization.

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration of Triazole-Containing Heterocycles

The primary amine handle enables high-yielding amide coupling, reductive amination, or sulfonamide formation, facilitating rapid library generation. The phenyl ring provides an additional vector for late-stage functionalization (e.g., electrophilic aromatic substitution). This scaffold's versatility exceeds that of simpler triazole methanamines lacking the phenyl or chiral centers, as documented in analogous tankyrase inhibitor optimization campaigns [3]. Procurement of this specific compound enables broader chemical space exploration compared to des-phenyl analogs in lead generation projects.

Agrochemical Lead Discovery Leveraging Balanced Physicochemical Properties

The compound's LogD (-0.01) [1] and molecular weight (202.26 g/mol) [2] place it within the optimal physicochemical range for foliar uptake and systemic translocation in plants. Its 1,2,4-triazole core is a privileged scaffold in fungicide design (e.g., triazole fungicides targeting CYP51). The presence of the phenyl group distinguishes it from simpler triazole methanamines, offering opportunities for π-stacking interactions with pathogen enzyme active sites. Agrochemical discovery teams should select this building block over non-phenyl analogs for structure-guided fungicide or herbicide candidate design.

Quote Request

Request a Quote for (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.